molecular formula C10H9F3O B024422 3-(Trifluoromethyl)benzenepropanal CAS No. 21172-41-8

3-(Trifluoromethyl)benzenepropanal

Cat. No. B024422
CAS RN: 21172-41-8
M. Wt: 202.17 g/mol
InChI Key: APCCHYPQHODSBD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzenepropanal is an organic compound with the molecular formula C10H9F3O. It has an average mass of 202.173 Da and a monoisotopic mass of 202.060547 Da .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzenepropanal has a density of 1.2±0.1 g/cm3, a boiling point of 207.4±35.0 °C at 760 mmHg, and a flash point of 93.1±17.4 °C .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 3-(Trifluoromethyl)benzenepropanal is known for enhancing the biological activity of pharmaceuticals . This compound can be used in the synthesis of drugs that require a trifluoromethyl group to increase their efficacy and stability. For instance, it has been utilized in the production of FDA-approved drugs over the past 20 years, particularly those targeting diseases and disorders where fluorine-containing functional groups are beneficial .

Organic Synthesis

In organic chemistry, 3-(Trifluoromethyl)benzenepropanal serves as a versatile intermediate. It’s used in various synthesis processes, including the Mizoroki–Heck cross-coupling reaction . This reaction is crucial for creating complex organic molecules, and the compound’s stability under reaction conditions makes it a valuable asset in this field .

Catalysis

The compound’s structural properties make it suitable for use in catalysis, particularly in reactions where a trifluoromethyl group can act as an electron-withdrawing group to stabilize transition states or intermediates. This can lead to more efficient and selective catalytic processes .

Agrochemical Research

Fluorine-containing compounds like 3-(Trifluoromethyl)benzenepropanal are often used in the development of agrochemicals. The trifluoromethyl group can confer properties such as increased potency, selectivity, and environmental stability to agrochemical formulations .

Material Science

In material science, the incorporation of fluorinated compounds can alter the properties of materials, such as increasing resistance to solvents and chemicals. 3-(Trifluoromethyl)benzenepropanal could be used to synthesize fluorinated polymers or other materials that benefit from the unique properties of the trifluoromethyl group .

Analytical Chemistry

This compound can also play a role in analytical chemistry as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in spectroscopy, chromatography, and other methods where precise measurements are required .

Environmental Science

The study of fluorinated compounds in the environment is an important aspect of environmental science. 3-(Trifluoromethyl)benzenepropanal can be used in research to understand the behavior and impact of fluorinated pollutants in ecosystems .

Medicinal Chemistry

Specifically in medicinal chemistry, 3-(Trifluoromethyl)benzenepropanal is a key intermediate in the synthesis of Cinacalcet HCl , a drug used to treat conditions like secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma. The compound’s role in the synthesis of such targeted therapies highlights its importance in the field .

Safety And Hazards

The safety data sheet for a similar compound, 4-Nitro-3-(trifluoromethyl)benzoic acid, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Therefore, it is expected that many novel applications of compounds like 3-(Trifluoromethyl)benzenepropanal will be discovered in the future .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCCHYPQHODSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461591
Record name 3-(Trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzenepropanal

CAS RN

21172-41-8
Record name 3-(Trifluoromethyl)benzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21172-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.40 g of 3-(3-trifluoromethylphenyl)-propionic acid methyl ester synthesized in Step 1 was dissolved in 20 ml of dry dichloromethane. 13 ml of diisopropyl aluminum hydride solution (0.91 M) in hexane was dropped over 5 minutes at −78° C. under an argon atmosphere, and the mixture was stirred at the same temperature for 40 minutes. 50 ml of a saturated ammonium chloride aqueous solution was dropped, and then the mixture was stirred and the temperature was raised to room temperature. 20 ml of water and 5 ml of concentrated hydrochloric acid were added, and the resultant was separated into an aqueous layer and an organic layer. The aqueous layer was extracted with dichloromethane, and the extract was combined with the separated organic layer, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to afford 2.12 g of the captioned compound as an oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diisopropyl aluminum hydride
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (5 gm) as obtained in example 2 was added to toluene (50 ml) and then cooled to −75 to −80° C. To the solution was added a solution of diisobutylaluminium hydride (4.59 gm) in n-hexane (33 ml) slowly for 1 hour 30 minutes at −75 to −80° C. The reaction mass was maintained for 1 hour at −75 to −80° C. and then added methanol (5 ml) at −75 to −80° C. The temperature of the reaction mass was raised to 0° C. and the reaction mass was poured to the chilled water (150 ml). To the reaction mass was added ethyl acetate (50 ml) and then added sodium sulfate solution (20%, 25 ml). The reaction mass was maintained for 1 hour 30 minutes at room temperature and then filtered through celite bed. The layers were separated and the aqueous layer was extracted with toluene. The combined organic layer was dried over sodium sulfate and the solvent was distilled off under reduced pressure to obtain 4.2 gm of 3-[3-(trifluoromethyl)phenyl]propionaldehyde.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-(Trifluoromethyl)benzenepropanal a crucial intermediate in certain synthetic routes for Cinacalcet?

A1: 3-(Trifluoromethyl)benzenepropanal serves as a key building block in synthesizing Cinacalcet via a reductive amination strategy []. This aldehyde reacts with (R)-(+)-1-(1-naphthyl)ethylamine, readily forming an imine intermediate. Subsequent reduction of this imine yields Cinacalcet. This approach is particularly advantageous as it avoids the formation of an amide intermediate, potentially simplifying the synthetic pathway and improving overall yield.

Q2: Are there alternative synthetic routes to Cinacalcet that do not involve 3-(Trifluoromethyl)benzenepropanal?

A2: Yes, the research paper outlines several other strategies for Cinacalcet synthesis []. These include:

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